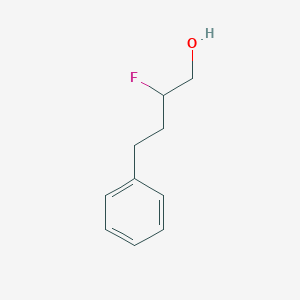
2-Fluoro-4-phenylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-phenylbutan-1-ol is an organic compound characterized by the presence of a benzene ring attached to a butanol chain, with a fluorine atom substituting one of the hydrogen atoms on the beta carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts acylation of benzene derivatives, followed by reduction and fluorination steps . The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the acylation process .
Industrial Production Methods: Industrial production of fluorinated compounds, including 2-Fluoro-4-phenylbutan-1-ol, often employs enzymatic synthesis methods. Enzymes such as fluorinases are used to catalyze the formation of carbon-fluorine bonds under mild conditions, making the process more environmentally friendly and efficient .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-4-phenylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-phenylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Investigated for its potential use in drug development due to its unique pharmacokinetic properties.
Industry: Utilized in the production of materials with enhanced stability and performance
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-phenylbutan-1-ol involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to changes in the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Fluorobenzene: A simpler fluorinated aromatic compound.
Fluorobutanol: A fluorinated alcohol with a similar structure but without the benzene ring.
Fluorophenol: A fluorinated phenol with different functional groups
Uniqueness: 2-Fluoro-4-phenylbutan-1-ol stands out due to its combination of a benzene ring and a fluorinated butanol chain. This unique structure imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H13FO |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2-fluoro-4-phenylbutan-1-ol |
InChI |
InChI=1S/C10H13FO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |
Clave InChI |
RFXOSPOMDNVBKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(CO)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy][3-hydroxy-2,2-dimethyl-3-({2-[(2-sulfanylethyl)carbamoyl]ethyl}carbamoyl)propoxy]phosphinic acid](/img/structure/B8480651.png)
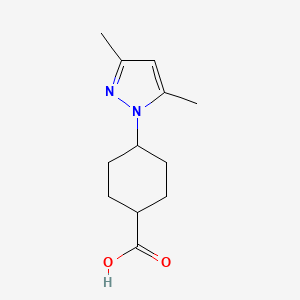
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]furo[3,2-b]pyridine](/img/structure/B8480662.png)
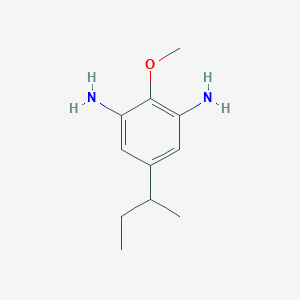
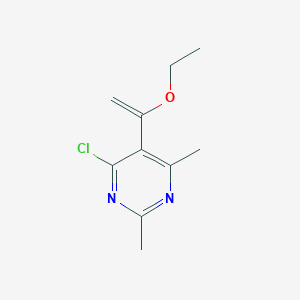
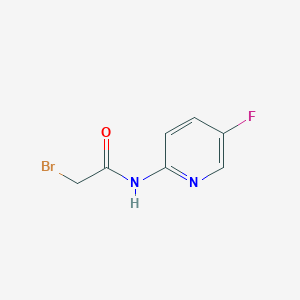
![1-Piperidineacetamide,4-(phenylmethyl)-n-[4-[(phenylmethyl)amino]phenyl]-,dihydrochloride](/img/structure/B8480687.png)
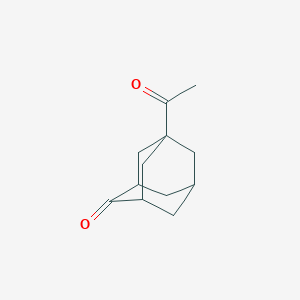
![Methyl 8-hydroxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8480698.png)
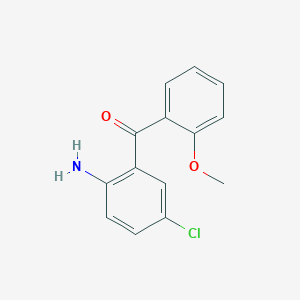
![6-(Ethylsulfonyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8480708.png)
